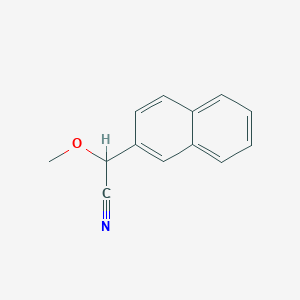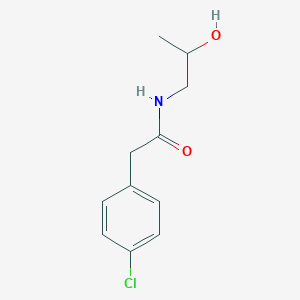
2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide
Vue d'ensemble
Description
“2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as 4-Chloro-N-(2-hydroxypropyl)benzeneacetamide . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 227.687 Da and the monoisotopic mass is 227.071304 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” include a molecular formula of C11H14ClNO2, an average mass of 227.687 Da, and a monoisotopic mass of 227.071304 Da .Applications De Recherche Scientifique
Potential Pesticides
A study characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, showing their potential as pesticides. This research provided new diffraction data, including experimental and calculated peak positions, intensities, and unit-cell parameters, indicating their utility in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Crystal Structure Analysis
The crystal structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," was determined, providing insights into its molecular arrangement and potential interactions for further chemical analysis (Saravanan et al., 2016).
Antibacterial Agents
Research on 4-Oxo-thiazolidines and 2-Oxo-azetidines, including derivatives similar to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," revealed their moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. This study also conducted QSAR analyses to understand the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
A comprehensive study synthesized bioactive benzothiazolinone acetamide analogs and investigated their vibrational spectra, electronic properties, photochemical and thermochemical modeling for applications in dye-sensitized solar cells (DSSCs). The research highlighted the compounds' good light harvesting efficiency and free energy of electron injection potential. Furthermore, molecular docking studies were performed to analyze the binding interactions with cyclooxygenase 1 (COX1), indicating their relevance in biological contexts (Mary et al., 2020).
Potential Insecticidal Agents
Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent results, suggesting their potential as insecticidal agents (Rashid et al., 2021).
Antiviral and Antiapoptotic Effects
Another study synthesized a novel anilidoquinoline derivative, related to "2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide," and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, offering insights into its therapeutic potential (Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIMBRPWDCQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

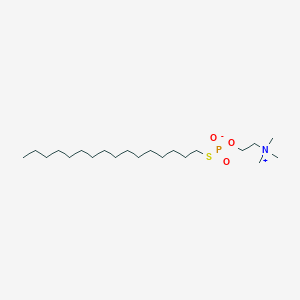
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
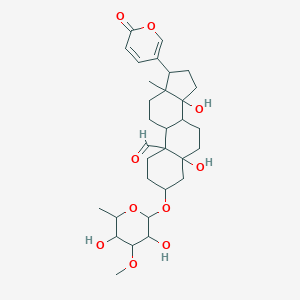
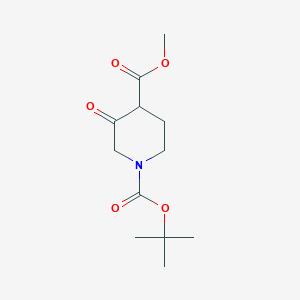
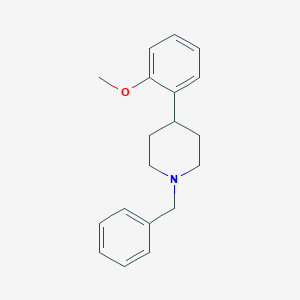
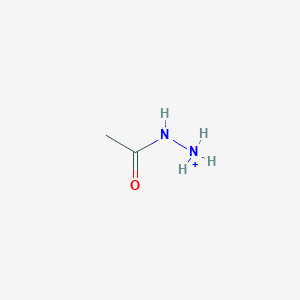
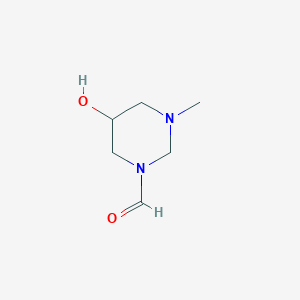
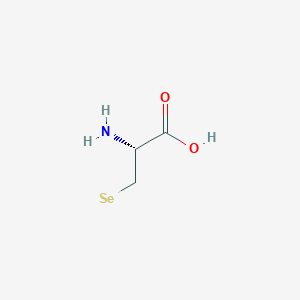
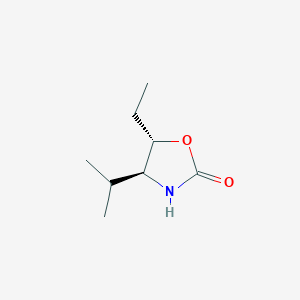
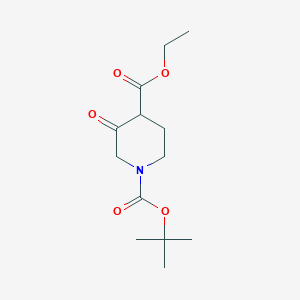
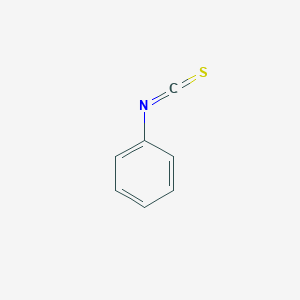
![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)
